4-(4-methoxyphenyl)-N,N-dimethylaniline
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Description
4-(4-methoxyphenyl)-N,N-dimethylaniline is an organic compound. It is a phenol with a methoxy group in the para position . It is a colorless solid and is used in dermatology and organic chemistry . It is also known as Mequinol, MeHQ, or 4-methoxyphenol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole . Another study reported the synthesis of 9,10-bis(4-methoxyphenyl)anthracene via a Suzuki coupling reaction .Molecular Structure Analysis
The molecular structure and vibrational frequencies of similar compounds have been investigated using ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91, and mPW1PW91) implementing the standard 6–311G (d,p) basis set . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis have been studied .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied. For instance, the energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) was calculated as -4.95 eV for 2-(4-methoxyphenyl)-benzothiazole . A large HOMO–LUMO gap means low reactivity in chemical reactions, indicating the high stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, 4-methoxyphenol has a density of 1.113 g/cm^3, a melting point of 55-57 °C (lit.), and a boiling point of 243 °C (lit.) .Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-methoxyphenyl)-N,N-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16(2)14-8-4-12(5-9-14)13-6-10-15(17-3)11-7-13/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKARNYYOCINPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247348 |
Source
|
Record name | 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N,N-dimethylaniline | |
CAS RN |
18158-44-6 |
Source
|
Record name | 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18158-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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